N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a unique structure that integrates an imidazole ring with a triazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties. Its molecular formula is and it has a molecular weight of approximately 359.45 g/mol.
This compound falls under the category of thioacetamides and is classified as a hybrid molecule due to its incorporation of both imidazole and triazole functionalities. It is synthesized for research purposes and is available from various chemical suppliers . The compound's structure suggests it may interact with biological systems in unique ways, making it a subject of interest in pharmacological studies.
The synthesis of N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity but are typically proprietary or found in specific literature sources .
The molecular structure of N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can be represented using various structural notations:
InChI=1S/C17H21N5O2S/c23-15(18-11-14-7-4-10-24-14)12-25-17-20-19-16-21(8-9-22(16)17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,23)This notation provides a standardized way to describe the compound's structure for computational purposes.
The compound features:
The presence of sulfur in the thioether linkage adds to its chemical reactivity and potential biological interactions .
N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions:
These reactions are essential for modifying the compound for further pharmacological evaluation or enhancing its therapeutic profile .
The mechanism of action for N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that derivatives containing similar structural motifs exhibit significant antibacterial and anticancer activities due to their ability to modulate enzyme activity or interact with nucleic acids .
N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically exhibits properties such as:
The chemical properties include:
These properties influence its handling during synthesis and application in research settings .
N-(3-acetamidophenyl)-2-((7-phenyl–6,7-dihydro–5H-imidazo[2,1-c][1,2,4]triazol–3–yl)thio)acetamide has several potential applications in scientific research:
Research continues to explore its full range of biological activities and potential therapeutic applications across various fields including medicinal chemistry and pharmacology .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4